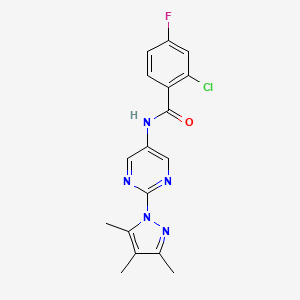

2-Chlor-4-Fluor-N-(2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like molecular weight, density, boiling point, etc. Unfortunately, the specific physical and chemical properties of “2-chloro-4-fluoro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide” are not available in the retrieved data .Wissenschaftliche Forschungsanwendungen

Potenzieller Succinat-Dehydrogenase-Inhibitor (SDHI)

Diese Verbindung wurde als potenzieller Succinat-Dehydrogenase-Inhibitor (SDHI) synthetisiert . SDHIs sind eine Klasse von Fungiziden, die das Enzym Succinat-Dehydrogenase hemmen und so die Energieproduktion in Pilzzellen stören .

Antifungalmittel

Die Verbindung hat eine gute antifungale Aktivität gegen verschiedene Pilze wie Valsa mali, Sclerotinia sclerotiorum, Fusarium graminearum, Physalospora piricola und Botrytis cinerea gezeigt . Dies macht sie zu einem potenziellen Kandidaten für den Einsatz im Pflanzenschutz .

Inhibitor von Valsa mali

Die Verbindung hat eine gute In-vitro-Aktivität gegen Valsa mali gezeigt, einen Pilz, der Apfelbaumkrebs verursacht . Der EC50-Wert der Verbindung wurde mit 0,58 mg/L ermittelt, was dem 21-fachen von Fluxapyroxad entspricht .

Inhibitor von Sclerotinia sclerotiorum

Die Verbindung hat auch eine gute In-vitro-Aktivität gegen Sclerotinia sclerotiorum gezeigt, einen Pilz, der bei einer Vielzahl von Pflanzen Weißfäule verursacht .

Schutz fungizide Aktivität

Die Verbindung hat eine gute schützende fungizide Aktivität gezeigt. In Tests hemmte sie das Wachstum des Pilzes Valsa mali bei einer Konzentration von 50 mg/L um 93,2 % . Dies ist vergleichbar mit der Positivkontrolle Boscalid .

Potenzieller Wirkmechanismus

Molekulare Docking-Ergebnisse deuten darauf hin, dass die Verbindung signifikante Wasserstoffbrückenbindungen und Pi-Pi-Wechselwirkungen mit Succinat-Dehydrogenase (SDH) bildet, was ihren potenziellen Wirkmechanismus erklären könnte .

Wirkmechanismus

Target of Action

The primary target of this compound is the Succinate Dehydrogenase (SDH) enzyme . SDH plays a crucial role in the citric acid cycle and the electron transport chain, two key biochemical pathways involved in energy production within cells.

Mode of Action

The compound interacts with its target, the SDH enzyme, by binding to its active site . The presence of the compound inhibits the normal function of the enzyme, disrupting the energy production process within the cell . This interaction and the resulting changes can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production.

Biochemical Pathways

The compound affects the citric acid cycle and the electron transport chain by inhibiting the function of the SDH enzyme . These pathways are critical for ATP production, the primary energy currency of the cell. Disruption of these pathways can lead to a decrease in ATP production, affecting various downstream cellular processes that rely on ATP for energy.

Result of Action

The molecular and cellular effects of the compound’s action primarily involve disruption of energy production within the cell due to SDH inhibition . This can lead to cell death, particularly in organisms that are sensitive to disruptions in energy production. In the context of its potential use as a fungicide, this means it could effectively kill or inhibit the growth of certain types of fungi .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-4-fluoro-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN5O/c1-9-10(2)23-24(11(9)3)17-20-7-13(8-21-17)22-16(25)14-5-4-12(19)6-15(14)18/h4-8H,1-3H3,(H,22,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFIMNLQUGLDFZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=C(C=C(C=C3)F)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(Ethylthio)phenyl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2419417.png)

![1-Azaspiro[4.5]decane hydrochloride](/img/structure/B2419421.png)

![2-{[6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2419424.png)

![7-(4-fluorophenyl)-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2419427.png)

![3-(furan-2-ylmethyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2419428.png)

![Methyl 3-({[1-(thiophen-3-yl)cyclopropyl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2419430.png)

![3-(3-Methoxyphenyl)-N-{[8-(3-methyl-1,2,4-oxadiazol-5-YL)-[1,2,4]triazolo[4,3-A]pyridin-3-YL]methyl}propanamide](/img/structure/B2419432.png)

![3-[4-Chloro-5-(difluoromethyl)pyrazol-1-yl]butanoic acid](/img/structure/B2419434.png)

![N-(2-methoxyethyl)-4-({4-oxo-2-[({[4-(propan-2-yl)phenyl]carbamoyl}methyl)sulfanyl]-3,4-dihydroquinazolin-3-yl}methyl)benzamide](/img/structure/B2419435.png)